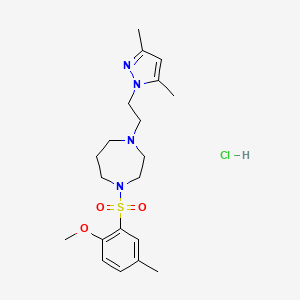

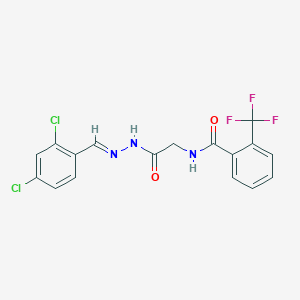

(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide" typically involves condensation reactions, where hydrazine derivatives react with ketones or aldehydes in the presence of various catalysts. For instance, compounds similar in structure have been synthesized through reactions involving benzoyl glycine hydrazide with aminophenone derivatives, leading to complex molecules with specific functional groups (Thangjam & Rajkumari, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. These studies reveal intricate details about the crystal packing, hydrogen bonding, and overall molecular conformation which are crucial for understanding the reactivity and properties of the compound. For example, crystal structure analysis of N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide provides insights into its stabilization mechanisms through hydrogen bonds (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of hydrazine groups, benzamide moieties, and their interactions with metal ions or other organic molecules. These reactions can lead to the formation of complex metal complexes or new organic compounds with unique properties. Potentiometric studies on similar compounds have shown specific reactions with Ni2+, Cu2+, and Cd2+ ions, forming metal-ligand complexes with distinct stability constants (Thangjam & Rajkumari, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal form, are determined by their molecular structure. X-ray crystallography and spectroscopic methods are typically used to elucidate these properties. The molecular structure's details can influence the compound's behavior in different solvents and under various environmental conditions.

Chemical Properties Analysis

The chemical properties of these compounds are largely defined by their functional groups. The presence of hydrazine, benzamide, and trifluoromethyl groups contribute to their reactivity towards other chemicals. These properties are essential for understanding the compound's potential as a reactant or a catalyst in chemical reactions. Studies on related compounds have explored their complexation reactions, stability in different media, and interactions with metal ions, providing a foundation for understanding the chemical behavior of "(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide" (Thangjam & Rajkumari, 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound (E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide has been a subject of research in the context of synthesizing and analyzing condensed triazines and triazoles. Research by Reimlinger et al. (1976) has demonstrated the reactivity of similar compounds with amines and hydrazines, leading to the formation of oxo-s-triazines and condensed triazoles, which are of interest in organic chemistry due to their potential applications in materials science and pharmaceuticals (Reimlinger, Billiau, & Lingier, 1976).

Purandara et al. (2021) focused on the crystal structures of three isomers closely related to the compound , providing insights into their molecular configuration and potential interactions in biological systems (Purandara, Foro, & Thimme Gowda, 2021).

Herbicidal Applications

Viste et al. (1970) explored derivatives of benzamides, including those structurally related to (E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide, for their herbicidal activity, demonstrating the agricultural utility of such compounds in controlling weeds among forage legumes and certain crops (Viste, Cirovetti, & Horrom, 1970).

Antiviral Research

Hebishy et al. (2020) described a novel route for synthesizing benzamide-based derivatives with significant activity against the influenza A virus, highlighting the potential of structurally related compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antifungal Activity

Research into the synthesis and biological activity of new pyrazoline and pyrazole derivatives, including those related to the compound of interest, has shown promising antibacterial and antifungal properties. This opens up possibilities for the development of new antimicrobial agents (Hassan, 2013).

Propriétés

IUPAC Name |

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F3N3O2/c18-11-6-5-10(14(19)7-11)8-24-25-15(26)9-23-16(27)12-3-1-2-4-13(12)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEXBNVYNLMADP-KTZMUZOWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)